molecular formula C9H13BrN2O2 B1679948 Pyridostigmine bromide CAS No. 101-26-8

Pyridostigmine bromide

Número de catálogo: B1679948
Número CAS: 101-26-8
Peso molecular: 261.12 g/mol
Clave InChI: VNYBTNPBYXSMOO-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El bromuro de piridostigmina puede sintetizarse mediante la reacción de bromuro de 3-hidroxi-1-metilpiridinio con cloruro de dimetilcarbamilo. La reacción suele producirse en presencia de una base, como el hidróxido de sodio, que facilita la formación del éster carbamato .

Métodos de Producción Industrial: En entornos industriales, el bromuro de piridostigmina se produce utilizando una ruta de síntesis similar, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad constante del producto final. El compuesto se purifica posteriormente mediante recristalización u otros métodos adecuados para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Hydrolysis

The primary reaction involving pyridostigmine bromide is hydrolysis, leading to the formation of several metabolites:

  • Primary Metabolite : 3-hydroxy-N-methyl-pyridinium (HNM)

  • Other Possible Metabolites :

    • 3,4-dihydroxy-N-methyl-pyridinium

    • Methoxy-N-methyl-pyridinium

    • Acetoxy-N-methyl-pyridinium

These metabolites can undergo further reactions such as glucuronidation, contributing to the pharmacokinetics of pyridostigmine.

Interaction with Nerve Agents

This compound is also studied for its protective effects against nerve agents like Soman. It acts by inhibiting acetylcholinesterase, thus reducing the binding of these irreversible inhibitors to the enzyme. This interaction can significantly increase the lethal dose (LD50) of Soman in animal models.

  • Research Findings on this compound

Recent studies have explored various aspects of this compound's chemical reactions and biological effects:

  • Metabolism Studies : Research indicates that after administration, pyridostigmine is metabolized into multiple products, with HNM being the most significant metabolite found in urine samples from patients receiving radiolabeled doses .

  • Pharmacokinetics : The elimination half-life varies between oral (approximately 200 minutes) and intravenous (about 97 minutes) administration . This difference underscores the importance of administration route on drug efficacy and metabolism.

This compound plays a crucial role in treating neuromuscular disorders and as a protective agent against chemical warfare agents. Its chemical reactions primarily involve hydrolysis by cholinesterases and interactions with various metabolites that can influence its therapeutic effectiveness and safety profile.

  • References

The information presented in this article draws from diverse authoritative sources including DrugBank, PubChem, and clinical pharmacology studies to ensure a comprehensive understanding of this compound's chemical reactions and implications in therapeutic applications .

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Myasthenia Gravis and Lambert-Eaton Myasthenic Syndrome

Pyridostigmine bromide is primarily used to manage symptoms of myasthenia gravis, an autoimmune disorder characterized by muscle weakness and fatigue. It enhances neuromuscular transmission by preventing the breakdown of acetylcholine at the neuromuscular junction. The drug is marketed under the name Mestinon and has been a standard treatment since the 1950s .

1.2 Neurogenic Orthostatic Hypotension

Recent studies have indicated that pyridostigmine can significantly improve blood pressure in patients with neurogenic orthostatic hypotension without exacerbating supine hypertension. A randomized trial demonstrated that patients receiving pyridostigmine experienced notable improvements in standing diastolic blood pressure .

1.3 Gulf War Illness

This compound was administered to military personnel during the Gulf War as a protective measure against nerve agents. Research has indicated a potential association between its use and Gulf War Illness, with studies suggesting that prolonged exposure may lead to neurological symptoms .

Pharmacokinetics and Formulation Studies

2.1 Bioequivalence Studies

A study aimed at assessing the pharmacokinetics of new oral formulations of this compound compared to existing tablet forms found promising results for bioequivalence. This research is particularly relevant for patients who have difficulty swallowing tablets, as it explored easier-to-swallow liquid formulations .

2.2 Prolonged Release Formulations

Innovations in drug formulation have led to the development of prolonged-release matrix tablets of this compound. These formulations aim to enhance therapeutic efficacy by providing a steady release of the drug over time, potentially improving patient compliance and reducing side effects .

Case Studies

3.1 Bromide Intoxication

A notable case study reported a patient with myasthenia gravis who developed postoperative psychosis attributed to bromide intoxication from high doses of this compound. This case highlights the importance of monitoring bromide levels in patients receiving this medication, as elevated levels can lead to significant neurological symptoms .

3.2 Efficacy in Chronic Fatigue Models

Research using chronic mouse models has shown that pyridostigmine dosing can alleviate symptoms related to exercise fatigue and cognitive impairment, suggesting its potential utility beyond traditional applications .

Summary Table: Key Applications of this compound

ApplicationDescriptionEvidence Source
Myasthenia GravisTreatment for muscle weakness and fatigue
Lambert-Eaton Myasthenic SyndromeManagement of neuromuscular symptoms
Neurogenic Orthostatic HypotensionImproves standing blood pressure without worsening supine hypertension
Gulf War IllnessInvestigated for associations with multi-symptom illness
Prolonged Release FormulationsDevelopment of extended-release formulations for improved compliance
Bromide IntoxicationCase studies highlight risks associated with elevated bromide levels

Actividad Biológica

Pyridostigmine bromide (PB) is a reversible acetylcholinesterase inhibitor widely recognized for its therapeutic applications, particularly in the treatment of myasthenia gravis and as a pretreatment against nerve agents. This article delves into the biological activity of this compound, examining its pharmacological mechanisms, clinical applications, case studies, and research findings.

Pyridostigmine functions primarily by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine (ACh). By preventing ACh degradation, pyridostigmine increases ACh availability at neuromuscular junctions, thereby enhancing synaptic transmission and muscle contraction. This mechanism underlies its use in myasthenia gravis, a condition characterized by muscle weakness due to impaired neuromuscular transmission .

Pharmacokinetics:

  • Half-life: The mean plasma elimination half-life is approximately 200 minutes for oral administration and 97 minutes for intravenous administration .
  • Metabolism: Pyridostigmine is metabolized mainly via hydrolysis by cholinesterases and is excreted primarily unchanged through the urine .

Clinical Applications

Pyridostigmine has diverse clinical applications beyond myasthenia gravis treatment:

  • Obstructive Sleep Apnea (OSA): A study demonstrated that pyridostigmine significantly reduced the apnea-hypopnea index (AHI) in patients with mild to moderate OSA, suggesting its potential as a novel treatment option .
  • Neurogenic Orthostatic Hypotension (OH): Clinical trials have shown that pyridostigmine effectively improves standing blood pressure in patients with neurogenic OH without exacerbating supine hypertension .
  • Pediatric Intestinal Pseudo-obstruction: Case studies indicate that pyridostigmine can enhance gut motility in pediatric patients with chronic intestinal pseudo-obstruction, leading to significant clinical improvements .

Case Studies

  • Pediatric Intestinal Pseudo-obstruction:
    • A 2 mg/kg bid dose of pyridostigmine was administered to a pediatric patient, gradually increased to 3 mg/kg bid. The treatment resulted in marked reduction of abdominal distension and improvement in bowel movements within three days .
  • Obstructive Sleep Apnea:
    • In a double-blind study involving six male patients, administration of 90 mg pyridostigmine before sleep resulted in a 28.1% reduction in AHI and improved sleep satisfaction .
  • Neurogenic Orthostatic Hypotension:
    • In a randomized cross-over study, pyridostigmine significantly improved diastolic blood pressure without worsening supine hypertension, indicating its efficacy in managing OH symptoms .

Research Findings

Recent studies have explored various aspects of pyridostigmine's biological activity:

  • Immune Modulation: Pyridostigmine may act as an immune modulator by simulating the cholinergic anti-inflammatory pathway. In HIV-positive individuals, it was shown to reduce T cell activation and increase anti-inflammatory cytokines such as IL-10 while decreasing pro-inflammatory cytokines like IFN-gamma .
  • Toxicological Considerations: While generally well-tolerated, high doses can lead to toxicity characterized by cholinergic symptoms. A case report highlighted the successful management of self-poisoning with pyridostigmine using atropine and pralidoxime, underscoring the importance of prompt treatment in overdose scenarios .

Data Summary

The following table summarizes key findings from clinical studies involving this compound:

Study FocusPopulationDosageKey Findings
Myasthenia Gravis TreatmentAdultsVariableImproved muscle strength and neuromuscular transmission
Obstructive Sleep ApneaAdults90 mg before sleep28.1% reduction in AHI
Neurogenic Orthostatic HypotensionAdults60 mgImproved standing BP without worsening supine hypertension
Pediatric Intestinal Pseudo-obstructionChildren2-3 mg/kg bidMarked reduction in abdominal distension

Propiedades

IUPAC Name

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYBTNPBYXSMOO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023540
Record name Pyridostigmine bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

FREELY SOL IN WATER, ALCOHOL, PRACTICALLY INSOL IN ETHER, ACETONE, BENZENE, FREELY SOL IN CHLOROFORM, SLIGHTLY SOL IN SOLVENT HEXANE
Record name PYRIDOSTIGMINE BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

...PHARMACOLOGICAL EFFECTS OF ANTICHOLINESTERASE AGENTS ARE DUE PRIMARILY TO PREVENTION OF HYDROLYSIS OF /ACH/ ACETYLCHOLINE BY ACHE /ACETYLCHOLINESTERASE/ @ SITES OF CHOLINERGIC TRANSMISSION. TRANSMITTER THUS ACCUMULATES, AND THE ACTION OF ACH /ACETYLCHOLINE/ THAT IS LIBERATED BY CHOLINERGIC IMPULSES OR THAT LEAKS FROM THE NERVE ENDING IS ENHANCED., Following admin of pyridostigmine bromide to rats, erythrocyte acetylcholinesterase activity recovered only slowly due to the covalent nature of inhibition. The logarithm of the plasma concn of pyridostigmine bromide was linearly related to the increase in tibialis twitch tension due to facilitation of neuromuscular transmission., Of 12 analogs of pyridostigmine prepared by reacting 2-substituted 3-pyridinols with the desired carbamoyl chloride 2-iodo-3-(dimethylcarbamoyloxy)pyridine methiodide was the most active inhibitor of acetylcholinesterase and butyrylcholinesterase. The progressive inhibition curves for AChE and BuChE are compared and related to ionic attraction and steric requirements of the inhibitors.
Record name PYRIDOSTIGMINE BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS No.

101-26-8
Record name Pyridostigmine bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridostigmine bromide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIDOSTIGMINE BROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridostigmine bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridostigmine bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDOSTIGMINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVI301NA53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PYRIDOSTIGMINE BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

152-154 °C
Record name PYRIDOSTIGMINE BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridostigmine bromide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pyridostigmine bromide
Reactant of Route 3
Reactant of Route 3
Pyridostigmine bromide
Reactant of Route 4
Reactant of Route 4
Pyridostigmine bromide
Reactant of Route 5
Reactant of Route 5
Pyridostigmine bromide
Reactant of Route 6
Pyridostigmine bromide
Customer
Q & A

A: Pyridostigmine bromide is a reversible acetylcholinesterase inhibitor. [, ] It binds to and inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission. [, , , ]

A: Increased acetylcholine levels stimulate cholinergic receptors at the neuromuscular junction, improving muscle strength and reducing fatigue in conditions like myasthenia gravis. [, , , , ] Additionally, this compound can impact autonomic functions such as heart rate and blood pressure by modulating cholinergic signaling in the autonomic nervous system. [, , ]

A: The molecular formula of this compound is C9H13BrN2O2, and its molecular weight is 261.12 g/mol. [, ]

A: Yes, various analytical methods have been employed for this compound characterization. UV spectrophotometry is commonly used for quantitative analysis, often at a wavelength of 269 nm. [, , ] Infrared (IR) spectroscopy helps identify functional groups and can confirm the presence of this compound in different formulations like solid dispersions. [, ] Differential scanning calorimetry (DSC) provides information about the thermal behavior of the compound and can be used to assess its physical state within formulations. [, ]

A: Research on this compound formulations has explored various approaches to enhance its stability and delivery. Studies have examined its stability in oral disintegrating tablets, [, , ] solid dispersions, [, ] and cationic liposomes. [] These studies assessed factors like disintegration time, drug content, and in vitro drug release profiles under various conditions to optimize formulation stability.

A: this compound itself does not act as a catalyst. Its primary mechanism involves reversible binding to the enzyme acetylcholinesterase, inhibiting its enzymatic activity. []

A: Yes, in silico docking studies have investigated the interaction of this compound with the drug efflux transporter P-glycoprotein. These studies aim to understand the binding affinity and potential interactions of the compound with this transporter protein at a molecular level. []

A: While specific SAR studies on this compound are limited in the provided research, it's known that structural elements like the quaternary nitrogen and the carbamate group are crucial for its interaction with acetylcholinesterase and its pharmacological activity. [] Modifications to these structural features could potentially alter its binding affinity, potency, and selectivity towards the enzyme.

ANone: Several approaches have been explored to enhance this compound's bioavailability and stability. These include developing:

  • Orally disintegrating tablets: These formulations aim for rapid disintegration in the mouth, potentially allowing for faster absorption and improved bioavailability. [, , ]
  • Solid dispersions: Incorporating this compound into solid dispersions using carriers like mannitol and Eudragit® EPO can mask the bitter taste and enhance its dissolution rate, potentially improving bioavailability. []
  • Cationic liposomes: Encapsulating this compound in cationic liposomes has shown promise in enhancing its intestinal permeability and potentially its oral bioavailability. []
  • Sustained-release formulations: These formulations, like poly (DL-lactide) microspheres, aim to control the drug release over a prolonged period, potentially reducing dosing frequency and improving patient compliance. []

ANone: Information on specific SHE regulations and compliance related to this compound is not provided in the research excerpts.

A: this compound is well-absorbed after oral administration, but its bioavailability is relatively low (7.6 ± 2.4%). [] It is widely distributed throughout the body, crossing the blood-brain barrier to a limited extent. []

A: this compound is primarily metabolized by hydrolysis in the liver and plasma, forming 3-hydroxy-N-methylpyridinium bromide. [] It is mainly excreted in the urine, with a half-life of approximately 3-4 hours. [, ]

A: Rabbit models have been commonly employed in pharmacokinetic studies to evaluate the bioavailability and bioequivalence of different this compound formulations. [, , ] Rat models have been used to investigate the compound's potential for toxicity, including its effects on blood biochemical markers and oxidative stress parameters. []

ANone: Clinical trials have investigated the efficacy of this compound in various conditions, including:

  • Myasthenia Gravis: Numerous trials have established this compound as an effective treatment for improving muscle strength and reducing fatigue in myasthenia gravis patients. [, , ]
  • Orthostatic Intolerance: Some trials have shown that this compound can improve orthostatic hypotension, particularly by increasing diastolic blood pressure, without significantly affecting supine hypertension. [, ]
  • Diabetic Neurogenic Bladder: A study indicated that this compound, in combination with lipoic acid, could improve postvoid residual urine volume in patients with diabetic neurogenic bladder. []

ANone: Specific information about resistance mechanisms to this compound is not explicitly discussed in the provided research.

A: While generally considered safe at therapeutic doses, this compound can cause cholinergic side effects due to excessive acetylcholine accumulation. These side effects might include nausea, vomiting, diarrhea, abdominal cramps, increased salivation, sweating, and bradycardia. [, , , ]

ANone: Research on targeted delivery strategies for this compound is not extensively covered in the provided research excerpts.

A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as UV detection, is frequently employed to determine this compound concentrations in biological samples like plasma. [, , ] These methods offer sensitivity, selectivity, and reproducibility for pharmacokinetic and bioequivalence studies.

ANone: Information regarding the environmental impact and degradation of this compound is not provided in the research excerpts.

A: this compound's dissolution rate is a critical factor influencing its bioavailability. Formulations like solid dispersions aim to enhance its dissolution, potentially leading to faster absorption and improved therapeutic outcomes. []

A: The development and validation of analytical methods, particularly HPLC methods, for quantifying this compound in various matrices are crucial aspects of pharmaceutical analysis. [, , ] These validation procedures ensure the accuracy, precision, specificity, linearity, range, and robustness of the analytical method, meeting regulatory requirements for quality control and assurance.

ANone: Data regarding the immunogenicity and potential for immunological responses to this compound are not discussed in the provided research.

ANone: Specific information about the induction or inhibition of drug-metabolizing enzymes by this compound is not provided in the research excerpts.

ANone: Detailed data on the biocompatibility and biodegradability of this compound are not explicitly addressed in the provided research.

ANone: While the research excerpts mainly focus on this compound, mentioning alternative treatments for specific conditions provides valuable context:

  • Orthostatic Hypotension: Fludrocortisone is often used to treat orthostatic hypotension, and one study compared its efficacy to this compound, finding fludrocortisone potentially more effective. []

ANone: Information about specific recycling and waste management strategies related to this compound is not provided in the research.

ANone: The research highlights several tools and resources instrumental in advancing our understanding of this compound:

  • Animal Models: Rabbits and rats are valuable in vivo models for studying the pharmacokinetics, efficacy, and potential toxicity of this compound. [, , , ]
  • Analytical Techniques: HPLC, UV spectrophotometry, IR spectroscopy, and DSC are essential for characterizing, quantifying, and ensuring the quality of this compound formulations. [, , , , , , , , ]
  • Computational Chemistry: In silico methods like molecular docking simulations help explore the interactions of this compound with biological targets like P-glycoprotein, providing insights into its potential for drug-transporter interactions. []

A: This year marks 70 years since the initial clinical trials of this compound for myasthenia gravis. [] While those "pioneering trials" did not immediately establish its efficacy, subsequent research and clinical experience have solidified its role as a cornerstone therapy for managing this autoimmune disorder.

ANone: The research on this compound exemplifies cross-disciplinary collaboration, integrating knowledge and methodologies from various fields:

  • Pharmaceutical Sciences: Formulation development, analytical method development and validation, and pharmacokinetic studies are essential for optimizing drug delivery and ensuring the quality of this compound products. [, , , , , , , , , , , , ]
  • Pharmacology and Toxicology: Understanding the mechanism of action, efficacy, safety profile, and potential long-term effects of this compound is crucial for its responsible use. [, , , , , , , , ]
  • Clinical Medicine: Conducting clinical trials and evaluating patient outcomes are vital for establishing the therapeutic benefits and managing the potential risks of this compound in various conditions. [, , , , , , ]
  • Computational Chemistry: Employing computational tools like molecular docking simulations contributes to understanding the molecular interactions of this compound with biological targets like drug transporters, enhancing our knowledge of its pharmacokinetic profile. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.